p-Kresolglucuronid

Übersicht

Beschreibung

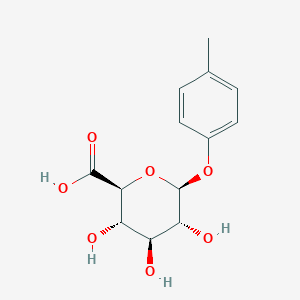

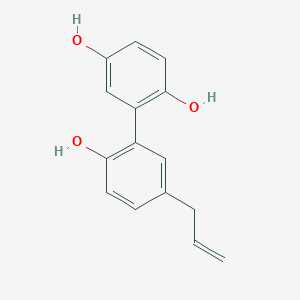

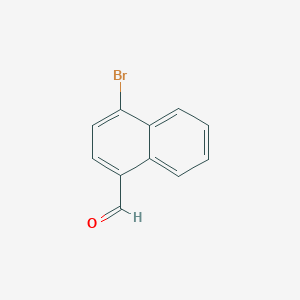

p-Kresolglucuronid ist ein Metabolit von p-Kresol, einem urämischen Toxin, das durch bakterielle Fermentation von Proteinen im Dickdarm gebildet wird. Es ist ein Glucuronidkonjugat von p-Kresol, das durch den Stoffwechsel der Aminosäuren Tyrosin und Phenylalanin durch Darmbakterien entsteht. Diese Verbindung ist bekannt für ihre Rolle in verschiedenen physiologischen und pathologischen Prozessen, einschließlich ihrer Auswirkungen auf die Blut-Hirn-Schranke und ihrer potenziellen biologischen Aktivität .

Wissenschaftliche Forschungsanwendungen

p-Kresolglucuronid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es mit verschiedenen molekularen Zielstrukturen und Signalwegen interagiert. Es wurde gezeigt, dass es als Antagonist am primären Lipopolysaccharid-Rezeptor TLR4 wirkt und so die permeabilisierenden Wirkungen von Endotoxin verhindert . Diese Interaktion unterstreicht seine Rolle bei der Modulation der Darm-Hirn-Achse und der Beeinflussung der Permeabilität der Blut-Hirn-Schranke .

Ähnliche Verbindungen:

Phenylacetyl-L-glutamin: Ein Metabolit, der mit dem Stoffwechsel der Darmmikrobiota und urämischen Toxinen in Verbindung steht.

Einzigartigkeit: this compound ist einzigartig in seiner Fähigkeit, die Integrität der Blut-Hirn-Schranke zu modulieren und seine potenzielle biologische Aktivität, die es von anderen ähnlichen Verbindungen wie p-Kresylsulfat unterscheidet .

Wirkmechanismus

Target of Action

p-Cresol glucuronide (pCG) is a metabolite of p-Cresol, a compound produced by gut microbial metabolism of the aromatic amino acid tyrosine . The primary targets of pCG are the aryl hydrocarbon receptor (AhR) and the lipopolysaccharide receptor TLR4 . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . TLR4 is a principal receptor for bacterial lipopolysaccharide .

Mode of Action

pCG interacts with its targets, AhR and TLR4, in a significant manner. It acts as an antagonist at the TLR4 receptor , which is the principal receptor for bacterial lipopolysaccharide . This interaction with TLR4 helps prevent the permeabilizing effects of endotoxin .

Biochemical Pathways

The formation of pCG involves a sequential activity of gut microbial and host processes. The metabolism of the amino acids tyrosine and phenylalanine to p-Cresol by gut microbes is followed by the conversion of p-Cresol to pCG by host enzymes . This process exerts a powerful modulatory influence on dietary components .

Pharmacokinetics

All cresol isomers, including p-Cresol, are absorbed across the respiratory and gastrointestinal tract and through the intact skin . They are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . At physiological pH, the conjugated metabolites are ionized to a greater extent than the parent compound, which reduces renal reabsorption and increases elimination with the urine . In addition to urinary excretion, cresols are excreted in the bile, but most undergo enterohepatic circulation .

Result of Action

The action of pCG results in reduced blood-brain barrier (BBB) permeability and significant changes in whole-brain transcriptome expression . It also suppresses transcript levels of gut hormones and regulates small intestinal transit in mice .

Action Environment

The action of pCG is influenced by the gut microbial environment, which contributes significantly to the formation of pCG . The presence of bacterial lipopolysaccharide also influences the action of pCG, as it can prevent the permeabilizing effects of endotoxin when co-administered with pCG .

Biochemische Analyse

Biochemical Properties

p-Cresol glucuronide is formed from the metabolism of the amino acids tyrosine and phenylalanine to p-Cresol by gut microbes, and then to p-Cresol glucuronide by host enzymes . The enzymes involved in this process include the UDP-glucuronosyltransferase (UGT) isoform UGT1A6 and UGT1A9 .

Cellular Effects

p-Cresol glucuronide has been shown to promote blood-brain barrier integrity in vivo . In vitro studies have shown that p-Cresol glucuronide exerts various forms of cellular toxicity . It has been found to impair endothelial progenitor cell proliferation and affect cell migration .

Molecular Mechanism

The molecular mechanism of action of p-Cresol glucuronide involves its interactions with the cerebral vasculature and the brain . It has been suggested that p-Cresol glucuronide acts as an antagonist at the principal lipopolysaccharide receptor TLR4 .

Temporal Effects in Laboratory Settings

It has been observed that treatment of cells with p-Cresol glucuronide had no notable effects until co-administered with bacterial lipopolysaccharide .

Dosage Effects in Animal Models

The effects of different dosages of p-Cresol glucuronide in animal models have not been extensively studied. It has been observed that mice exposed to p-Cresol glucuronide showed reduced blood-brain barrier permeability .

Metabolic Pathways

p-Cresol glucuronide is involved in the metabolic pathway that starts with the metabolism of the amino acids tyrosine and phenylalanine to p-Cresol by gut microbes, and then to p-Cresol glucuronide by host enzymes .

Transport and Distribution

p-Cresol glucuronide is transported and distributed within cells and tissues via the action of transport proteins. It is recovered in the circulation mainly conjugated to albumin, but also in its free forms that are excreted in the urine .

Subcellular Localization

Given its role in promoting blood-brain barrier integrity, it can be inferred that it may have a significant presence in the cerebral vasculature .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von p-Kresolglucuronid beinhaltet die Reaktion von p-Kresol mit 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronat in Gegenwart von Trimethylsilyltrifluormethansulfonat als Katalysator. Diese Reaktion findet in Dichlormethan statt und führt zur Bildung des Glucuronidkonjugats als einzelnes Beta-Anomer .

Industrielle Produktionsverfahren: Die Synthese beinhaltet typischerweise enzymatische Glucuronidierungsprozesse unter Verwendung menschlicher UDP-Glucuronosyltransferase-Enzyme, die für die Konjugation von p-Kresol zur Bildung von this compound verantwortlich sind .

Analyse Chemischer Reaktionen

Arten von Reaktionen: p-Kresolglucuronid unterliegt hauptsächlich Glucuronidierungsreaktionen. Es wird durch die Konjugation von p-Kresol mit Glucuronsäure gebildet, katalysiert durch UDP-Glucuronosyltransferase-Enzyme .

Häufige Reagenzien und Bedingungen:

Reagenzien: p-Kresol, 1,2,3,4-Tetra-O-acetyl-beta-D-glucuronat, Trimethylsilyltrifluormethansulfonat.

Bedingungen: Die Reaktion wird typischerweise in Dichlormethan bei Raumtemperatur durchgeführt.

Hauptprodukte: Das Hauptprodukt der Reaktion ist this compound, ein Beta-Anomer des Glucuronidkonjugats .

Vergleich Mit ähnlichen Verbindungen

p-Cresyl sulfate: Another major metabolite of p-cresol, known for its role in promoting insulin resistance and its accumulation in patients with chronic kidney disease.

Phenylacetyl-L-glutamine: A metabolite associated with gut microbiota metabolism and uremic toxins.

Uniqueness: p-Cresol glucuronide is unique in its ability to modulate blood-brain barrier integrity and its potential biological activity, which distinguishes it from other similar compounds like p-cresyl sulfate .

Eigenschaften

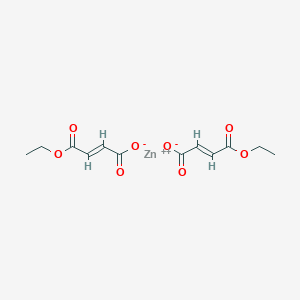

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c1-6-2-4-7(5-3-6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10+,11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAUCQAJHLSMQW-XPORZQOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170195 | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Cresol glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011686 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17680-99-8 | |

| Record name | p-Cresol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17680-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017680998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, 4-methylphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetamide](/img/structure/B41721.png)

![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)